Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
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Overview
Description
Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the 4th position, a hydroxypyridinyl group at the 3rd position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 4-chloro-3-(5-hydroxypyridin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the pyridinyl moiety can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chloro-3-(5-oxopyridin-2-yl)benzoate.
Reduction: Formation of methyl 3-(5-hydroxypyridin-2-yl)benzoate.
Substitution: Formation of methyl 4-amino-3-(5-hydroxypyridin-2-yl)benzoate.
Scientific Research Applications
Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with biological macromolecules, influencing their function. The chloro group may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate
- Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate
- Methyl 4-chloro-3-(2-oxo-1H-pyridin-3-yl)benzoate
Comparison: Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate is unique due to the specific positioning of the hydroxypyridinyl group, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-4-11(14)10(6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYRYHOFTYLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692764 |
Source
|
Record name | Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-55-8 |
Source
|
Record name | Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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